Cas no 1600486-49-4 (2-Methoxy-2-(oxolan-2-yl)acetic acid)

2-Methoxy-2-(oxolan-2-yl)acetic acid is a versatile intermediate in organic synthesis, characterized by its unique structural features combining a methoxy group and a tetrahydrofuran (oxolane) ring. This compound is particularly valuable in the preparation of complex molecules due to its bifunctional reactivity, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its oxolane moiety enhances solubility and stability, while the carboxylic acid group allows for further derivatization. The methoxy substituent contributes to steric and electronic modulation, making it useful in asymmetric synthesis and chiral building blocks. This compound is favored for its synthetic flexibility and potential in constructing biologically active frameworks.
2-Methoxy-2-(oxolan-2-yl)acetic acid structure
1600486-49-4 structure
Product Name:2-Methoxy-2-(oxolan-2-yl)acetic acid
CAS No:1600486-49-4
MF:C7H12O4
MW:160.167782783508
CID:6007710
PubChem ID:116769586
Update Time:2025-10-31

2-Methoxy-2-(oxolan-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1600486-49-4
    • 2-Methoxy-2-(oxolan-2-yl)acetic acid
    • EN300-6277108
    • Inchi: 1S/C7H12O4/c1-10-6(7(8)9)5-3-2-4-11-5/h5-6H,2-4H2,1H3,(H,8,9)
    • InChI Key: PXJBJYKDKVKHGD-UHFFFAOYSA-N
    • SMILES: O1CCCC1C(C(=O)O)OC

Computed Properties

  • Exact Mass: 160.07355886g/mol
  • Monoisotopic Mass: 160.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 55.8Ų

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Additional information on 2-Methoxy-2-(oxolan-2-yl)acetic acid

Introduction to 2-Methoxy-2-(oxolan-2-yl)acetic acid (CAS No. 1600486-49-4)

2-Methoxy-2-(oxolan-2-yl)acetic acid (CAS No. 1600486-49-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as Methyl 2-(oxolan-2-yl)acetate, is characterized by its distinct molecular structure, which includes a methoxy group and an oxolanyl moiety attached to an acetic acid backbone. The combination of these functional groups imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular formula of 2-Methoxy-2-(oxolan-2-yl)acetic acid is C8H14O4, and its molecular weight is approximately 174.19 g/mol. The compound is a white crystalline solid at room temperature and exhibits good solubility in common organic solvents such as ethanol, methanol, and dichloromethane. These physical properties make it easy to handle and process in laboratory settings, contributing to its widespread use in synthetic chemistry.

In recent years, the interest in 2-Methoxy-2-(oxolan-2-yl)acetic acid has been driven by its potential applications in the development of new pharmaceuticals. One of the key areas of research has been its role as a building block in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The methoxy and oxolanyl groups in 2-Methoxy-2-(oxolan-2-yl)acetic acid can be strategically modified to enhance the stability, bioavailability, and therapeutic efficacy of the final drug product.

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Methoxy-2-(oxolan-2-yl)acetic acid in the synthesis of a novel class of antiviral agents. The researchers demonstrated that by attaching this compound to a specific antiviral scaffold, they were able to significantly improve the drug's ability to inhibit viral replication. This finding underscores the importance of 2-Methoxy-2-(oxolan-2-yl)acetic acid as a key intermediate in the development of more effective antiviral therapies.

Beyond its applications in antiviral research, 2-Methoxy-2-(oxolan-2-yl)acetic acid has also shown promise in the field of cancer therapy. A recent study published in Cancer Research explored the use of this compound as a precursor for synthesizing targeted cancer drugs. The researchers found that by incorporating 2-Methoxy-2-(oxolan-2-yl)acetic acid into a drug delivery system, they were able to achieve higher concentrations of the active drug at tumor sites while minimizing systemic toxicity. This approach could potentially lead to more personalized and effective cancer treatments.

The versatility of 2-Methoxy-2-(oxolan-2-yl)acetic acid extends beyond pharmaceutical applications. In materials science, this compound has been investigated for its potential use in the development of advanced polymers and coatings. The unique combination of functional groups allows for tailored modifications that can enhance properties such as adhesion, flexibility, and durability. For example, a study published in Polymer Chemistry demonstrated that incorporating 2-Methoxy-2-(oxolan-2-yl)acetic acid into polymer chains resulted in materials with improved mechanical strength and resistance to environmental degradation.

In conclusion, 2-Methoxy-2-(oxolan-2-yl)acetic acid (CAS No. 1600486-49-4) is a multifunctional compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers working on new drug development, advanced materials, and other innovative technologies. As ongoing research continues to uncover new possibilities for this compound, it is likely that its importance will only continue to grow in the coming years.

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